molecular formula C10H14N2 B8651657 5-Methyl-2-(pyrrolidin-3-yl)pyridine

5-Methyl-2-(pyrrolidin-3-yl)pyridine

Cat. No. B8651657
M. Wt: 162.23 g/mol
InChI Key: XABNCUHXJJNVFC-UHFFFAOYSA-N
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Patent
US09163012B2

Procedure details

To a stirred solution of 2-(1-benzylpyrrolidin-3-yl)-5-methylpyridine (200 mg, 0.79 mmol) in dry CH2Cl2 (3 mL) were added Et3N (80 mg, 0.79 mmol) and 1-chloroethyl carbonochloridate (225 mg, 1.6 mmol) at 0° C. The mixture was stirred at 0° C. for 2 h. The reaction mixture was concentrated under vacuum and dissolved in CH2Cl2 (5 mL). The organic solution was washed with water (20 mL×3), and the combined aqueous layers were concentrated to give crude 5-methyl-2-(pyrrolidin-3-yl)pyridine (150 mg, 82%) as a solid, which was used for next step without purification.
Name
2-(1-benzylpyrrolidin-3-yl)-5-methylpyridine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][N:14]=2)[CH2:9]1)C1C=CC=CC=1.CCN(CC)CC.C(Cl)(=O)OC(Cl)C>C(Cl)Cl>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)=[N:14][CH:15]=1

Inputs

Step One
Name
2-(1-benzylpyrrolidin-3-yl)-5-methylpyridine
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C1=NC=C(C=C1)C
Name
Quantity
80 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
225 mg
Type
reactant
Smiles
C(OC(C)Cl)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2 (5 mL)
WASH
Type
WASH
Details
The organic solution was washed with water (20 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
the combined aqueous layers were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=CC(=NC1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 117%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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